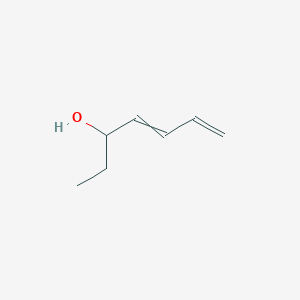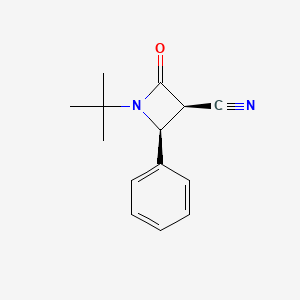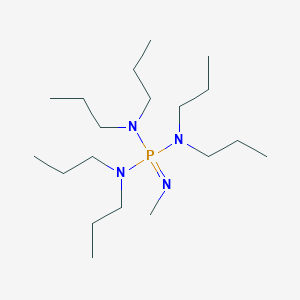
N'''-Methyl-N,N,N',N',N'',N''-hexapropylphosphorimidic triamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’‘’-Methyl-N,N,N’,N’,N’‘,N’'-hexapropylphosphorimidic triamide is an organic compound that belongs to the class of phosphorimidic triamides This compound is characterized by the presence of a phosphorimidic core with three propyl groups attached to each nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’‘’-Methyl-N,N,N’,N’,N’‘,N’'-hexapropylphosphorimidic triamide typically involves the reaction of hexapropylphosphoramide with methylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N’‘’-Methyl-N,N,N’,N’,N’‘,N’'-hexapropylphosphorimidic triamide involves large-scale reactors and precise control of reaction parameters. The process may include steps such as purification and crystallization to obtain the compound in high purity. The use of advanced analytical techniques ensures the quality and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N’‘’-Methyl-N,N,N’,N’,N’‘,N’'-hexapropylphosphorimidic triamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphorimidic oxides.
Reduction: Reduction reactions can convert the compound into lower oxidation state derivatives.
Substitution: The propyl groups attached to the nitrogen atoms can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of N’‘’-Methyl-N,N,N’,N’,N’‘,N’'-hexapropylphosphorimidic triamide include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various alkylating agents for substitution reactions. The reactions are typically carried out in organic solvents like dichloromethane or toluene, and the conditions are optimized to achieve high yields and selectivity.
Major Products Formed
The major products formed from the reactions of N’‘’-Methyl-N,N,N’,N’,N’‘,N’'-hexapropylphosphorimidic triamide depend on the type of reaction. For example, oxidation reactions yield phosphorimidic oxides, while substitution reactions produce derivatives with different alkyl or aryl groups.
Applications De Recherche Scientifique
N’‘’-Methyl-N,N,N’,N’,N’‘,N’'-hexapropylphosphorimidic triamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain diseases.
Industry: It is utilized in the production of advanced materials and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of N’‘’-Methyl-N,N,N’,N’,N’‘,N’'-hexapropylphosphorimidic triamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are the subject of ongoing research, and further studies are needed to fully elucidate its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N’‘’-Methyl-N,N,N’,N’,N’‘,N’'-hexapropylphosphorimidic triamide include other phosphorimidic triamides with different alkyl or aryl groups attached to the nitrogen atoms. Examples include:
- N’‘’-Ethyl-N,N,N’,N’,N’‘,N’'-hexapropylphosphorimidic triamide
- N’‘’-Phenyl-N,N,N’,N’,N’‘,N’'-hexapropylphosphorimidic triamide
Uniqueness
N’‘’-Methyl-N,N,N’,N’,N’‘,N’'-hexapropylphosphorimidic triamide is unique due to its specific methyl and propyl group configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
80189-21-5 |
|---|---|
Formule moléculaire |
C19H45N4P |
Poids moléculaire |
360.6 g/mol |
Nom IUPAC |
N-[bis(dipropylamino)-methylimino-λ5-phosphanyl]-N-propylpropan-1-amine |
InChI |
InChI=1S/C19H45N4P/c1-8-14-21(15-9-2)24(20-7,22(16-10-3)17-11-4)23(18-12-5)19-13-6/h8-19H2,1-7H3 |
Clé InChI |
CMISDFXYYTZLFF-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)P(=NC)(N(CCC)CCC)N(CCC)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-[3-(dibutylamino)propoxymethyl]benzoate](/img/structure/B14437849.png)
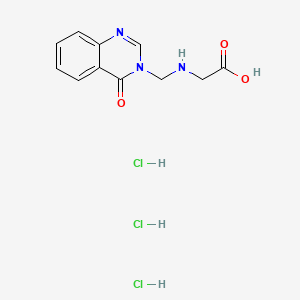
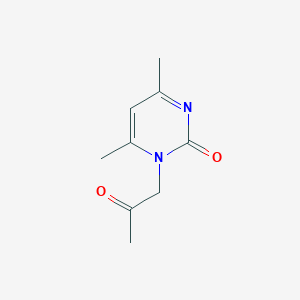
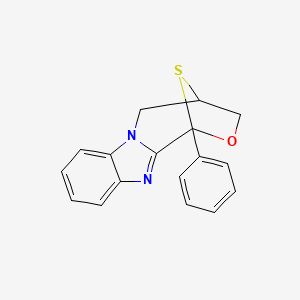
![1,1'-[Disulfanediyldi(2,1-phenylene)]di(ethan-1-one)](/img/structure/B14437883.png)
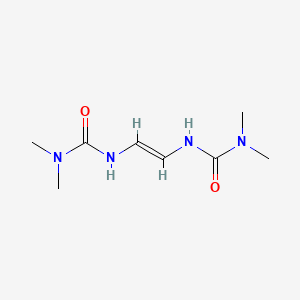
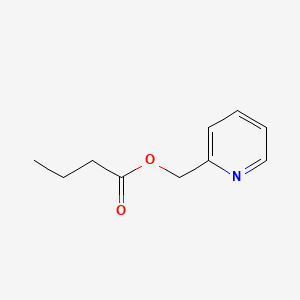
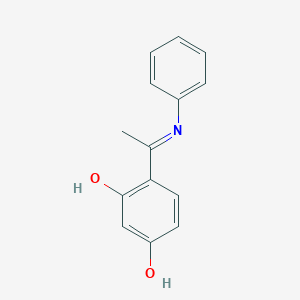
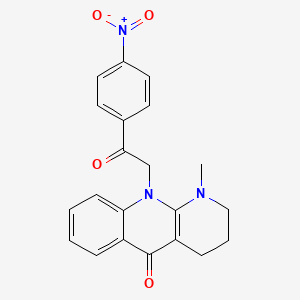
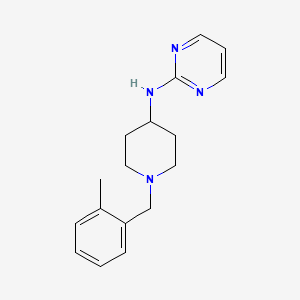
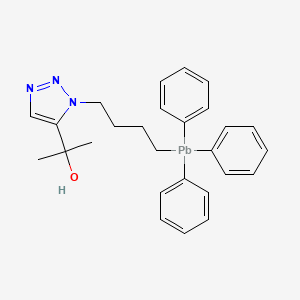
![(2S)-1-[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B14437905.png)
